
Dexoxadrol Hydrochloride
Übersicht
Beschreibung
Dexoxadrol hydrochloride is a dissociative anesthetic drug that functions as an NMDA receptor antagonist. It produces effects similar to phencyclidine in animals. Dexoxadrol, along with its related compound etoxadrol, was initially developed as an analgesic for human use. its development was discontinued due to side effects such as nightmares and hallucinations .
Vorbereitungsmethoden
Die Synthese von Dexoxadrolhydrochlorid umfasst mehrere wichtige Schritte. Ein Verfahren beinhaltet die stereoselektive Addition von Vinylmagnesiumbromid an N-(3-Butenyl)imine, die von D-Glycerinaldehyd-Diphenylketal abgeleitet sind, gefolgt von einer Ringschlussmetathesereaktion. Diese Methode ermöglicht die asymmetrische Synthese von (S)-2-[(S)-2,2-Diphenyl-1,3-dioxolan-4-yl]piperidin (Dexoxadrol) ausgehend von D-Mannitol in sechs Schritten mit einer Gesamtausbeute von 43 % .
Analyse Chemischer Reaktionen
Dexoxadrolhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Dexoxadrol kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener oxidierter Produkte führt.
Reduktion: Reduktionsreaktionen können Dexoxadrol in seine reduzierten Formen umwandeln.
Substitution: Substitutionsreaktionen beinhalten den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Alkylgruppen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Binding Affinity
The binding affinity of dexoxadrol to various receptors has been characterized through several studies. It shows significant potency at sigma receptors, with a Ki value of 19.0 nM for one target and 104.0 nM for another . This high affinity suggests that dexoxadrol could be effective in modulating pain pathways.
Pain Management
Dexoxadrol has been investigated for its analgesic properties in both acute and chronic pain scenarios. Notably, a study involving hospitalized cancer and arthritic patients demonstrated that dexoxadrol administered at doses of 10 mg or 20 mg, combined with acetylsalicylic acid, provided superior analgesic effects compared to either agent alone. Specifically, 50% of patients reported complete relief from severe pain when given a 20 mg dose orally twice daily .
Case Studies
- Cancer Pain Management : In a clinical trial involving 128 patients suffering from severe cancer-related pain, dexoxadrol was administered at a dosage of 20 mg twice daily. Results indicated that the drug achieved complete relief in 50% of participants and partial relief in an additional 28% .
- Psychotomimetic Effects : Research has shown that dexoxadrol can produce PCP-like behavioral effects in animal models, which may provide insights into its psychoactive properties and potential applications in psychiatry .
Comparative Analysis with Other Analgesics
Drug | Mechanism | Dosage | Efficacy |
---|---|---|---|
Dexoxadrol | NMDA receptor antagonist | 20 mg orally | Complete relief in 50% patients |
Acetylsalicylic Acid | COX inhibitor | 600 mg orally | Moderate analgesia |
Codeine | Opioid agonist | 60 mg orally | Variable efficacy |
Adverse Effects
While dexoxadrol shows promise as an analgesic, it is not without risks. Adverse events reported include psychosis in some patients when administered at a dose of 20 mg . Monitoring for such effects is essential during treatment.
Wirkmechanismus
Dexoxadrol hydrochloride exerts its effects by antagonizing the NMDA receptor, a type of glutamate receptor in the brain. By blocking this receptor, dexoxadrol inhibits the excitatory neurotransmission mediated by glutamate, leading to its anesthetic and dissociative effects. This mechanism involves the binding of dexoxadrol to the NMDA receptor ionophore complex, preventing the influx of calcium ions and subsequent neuronal excitation .
Vergleich Mit ähnlichen Verbindungen
Dexoxadrolhydrochlorid ähnelt anderen NMDA-Rezeptor-Antagonisten wie:
Etoxadrol: Eine verwandte Verbindung mit ähnlichen pharmakologischen Eigenschaften, aber unterschiedlichen Nebenwirkungsprofilen.
Phencyclidin (PCP): Ein weiteres dissoziatives Anästhetikum mit einem ähnlichen Wirkmechanismus, aber höherer Potenz und Missbrauchspotenzial.
Ketamin: Ein weit verbreitetes Anästhetikum, dessen primärer Wirkmechanismus die NMDA-Rezeptor-Antagonisierung ist.
Dexoxadrol ist einzigartig in seiner spezifischen strukturellen Konfiguration, die zu seinem besonderen pharmakologischen Profil und seinen Nebenwirkungen beiträgt .
Biologische Aktivität
Dexoxadrol hydrochloride is a compound primarily recognized for its biological activity as an NMDA receptor antagonist and sigma receptor agonist. This article delves into its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 309.4021 g/mol
- Stereochemistry : Contains two defined stereocenters
- SMILES : [H][C@@]1(COC(O1)(C2=CC=CC=C2)C3=CC=CC=C3)[C@]4([H])CCCCN4
Dexoxadrol acts primarily by antagonizing the NMDA receptor, which is integral to excitatory neurotransmission in the central nervous system (CNS). Its high affinity for the phencyclidine (PCP) binding site within the NMDA receptor-associated ion channel is significant, as it competes with glutamate and other agonists, thereby modulating synaptic transmission and potentially reducing excitotoxicity associated with various neurological disorders .
Analgesic Properties
Dexoxadrol was initially developed as an analgesic. Clinical studies have demonstrated its efficacy in pain management:
- In a study involving hospitalized cancer and arthritic patients, dexoxadrol administered at doses of 10 mg or 20 mg in combination with acetylsalicylic acid showed superior analgesic effects compared to either agent alone. Specifically, 50% of patients reported complete pain relief while 28% experienced partial relief .
Side Effects and Safety
Despite its analgesic potential, dexoxadrol is associated with significant side effects, including:
- Psychotomimetic Effects : Patients have reported experiences such as hallucinations and unpleasant dreams.
- Adverse Events : In trials, 5 out of 74 healthy adult participants experienced psychosis at a single oral dose of 20 mg .
In Vitro and In Vivo Studies
Numerous studies have explored dexoxadrol's biological activity, revealing its complex interactions within neural pathways.
In Vitro Studies
- Dexoxadrol (10 µM) selectively blocked secondary components of synaptic responses in rat hippocampal slices, indicating its role in modulating neurotransmitter release .
In Vivo Studies
- A study on rat models demonstrated that dexoxadrol inhibited NMDA-induced acetylcholine release with an IC value of approximately 100 nM. This suggests a potent effect on neurotransmitter dynamics critical for motor control and cognitive functions .
Comparative Efficacy
The following table summarizes the comparative efficacy of dexoxadrol against other NMDA antagonists:
Compound | IC (nM) | Notes |
---|---|---|
Dexoxadrol | 100 | Significant inhibition of NMDA-induced release |
PCP | 68 | Benchmark for NMDA antagonism |
Ketamine | 1600 | Less potent than dexoxadrol |
Ethylketocyclazocine | 8300 | Much less effective compared to dexoxadrol |
Case Studies
A notable case involved administering dexoxadrol to patients experiencing severe pain due to advanced cancer. The results indicated that the combination therapy provided substantial relief, showcasing dexoxadrol's potential as a valuable analgesic despite its side effects.
Eigenschaften
CAS-Nummer |
631-06-1 |
---|---|
Molekularformel |
C20H24ClNO2 |
Molekulargewicht |
345.9 g/mol |
IUPAC-Name |
(2S)-2-[(4S)-2,2-diphenyl-1,3-dioxolan-4-yl]piperidine;hydrochloride |
InChI |
InChI=1S/C20H23NO2.ClH/c1-3-9-16(10-4-1)20(17-11-5-2-6-12-17)22-15-19(23-20)18-13-7-8-14-21-18;/h1-6,9-12,18-19,21H,7-8,13-15H2;1H/t18-,19+;/m0./s1 |
InChI-Schlüssel |
GYPWNVSWCIMIHQ-GRTNUQQKSA-N |
SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Isomerische SMILES |
C1CCN[C@@H](C1)[C@H]2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Kanonische SMILES |
C1CCNC(C1)C2COC(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dexoxadrol hydrochloride; NSC 526062; NSC-526062; Relane ; U 22558 A; d-Dioxadrol hydrochloride; Dexoxadrol HCl; U-22,559A; UNII-T0C1IR71L8. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.